2-Methyl-1-(thiophen-2-yl)pentane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(thiophen-2-yl)pentane-1,3-dione is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1-position. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science . The compound this compound has a molecular formula of C10H12O2S and a molecular weight of 196.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2-Methyl-1-(thiophen-2-yl)pentane-1,3-dione, can be achieved through various methods. Some common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This involves the condensation of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(thiophen-2-yl)pentane-1,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.
Scientific Research Applications
2-Methyl-1-(thiophen-2-yl)pentane-1,3-dione has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Methyl-1-(thiophen-2-yl)pentane-1,3-dione involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways. For example, it may inhibit specific enzymes involved in inflammatory processes or interact with receptors to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylcyclopentane-1,3-dione: An efficient synthon for the synthesis of various derivatives.
2,3,4-Trimethyl-1,5-di(thiophen-2-yl)pentane-1,5-dione: A compound with similar structural features and synthetic routes.
Uniqueness
2-Methyl-1-(thiophen-2-yl)pentane-1,3-dione is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H12O2S |
---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
2-methyl-1-thiophen-2-ylpentane-1,3-dione |
InChI |
InChI=1S/C10H12O2S/c1-3-8(11)7(2)10(12)9-5-4-6-13-9/h4-7H,3H2,1-2H3 |
InChI Key |
TUXSVZDWZJKAPT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C)C(=O)C1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.